molecular formula C36H42O17 B606469 Etoposide toniribate CAS No. 433304-61-1

Etoposide toniribate

Número de catálogo: B606469
Número CAS: 433304-61-1
Peso molecular: 746.7 g/mol
Clave InChI: FCWSQAKOPTZCOD-SQYSSJHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Enzymatic Activation via Carboxylesterases

Etoposide toniribate (CAP-7.1) undergoes enzymatic hydrolysis to release its active form, etoposide. This reaction is mediated by carboxylesterases (CE) 1 and 2, which are overexpressed in certain tumor cells. The cleavage occurs at the carbonate ester bond in the CAP-7.1 moiety, yielding etoposide and a byproduct ((4RS)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol .

Key Reaction Parameters:

ParameterDetail
Enzymes Involved Carboxylesterase 1 (CES1), Carboxylesterase 2 (CES2)
Reaction Type Hydrolysis of carbonate ester
Activation Site Tumor microenvironment (due to upregulated CE expression)
Byproduct ((4RS)-2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

Structural comparison of this compound and etoposide:

PropertyThis compound (C₃₆H₄₂O₁₇)Etoposide (C₂₉H₃₂O₁₃)
Molecular Weight 746.7 g/mol 588.56 g/mol
Key Functional Group Carbonate ester (CAP-7.1 moiety) Glycosidic bond + phenolic hydroxyl
Solubility Enhanced lipophilicity due to CAP-7.1Moderate water solubility

Biochemical Interactions of Activated Etoposide

After activation, etoposide inhibits topoisomerase II (TopoII), stabilizing the enzyme-DNA cleavage complex and preventing DNA religation. This results in double-strand DNA breaks and apoptosis .

Mechanism of DNA Interaction:

  • Binding to TopoII-DNA Complex : Etoposide intercalates into DNA and forms a ternary complex with TopoII, primarily targeting the α-isoform in cancer cells .
  • Stabilization of Cleavable Complex : It inhibits the re-ligation step of TopoII, leading to persistent DNA breaks .
  • Cellular Consequences : Accumulated DNA damage triggers ATM/ATR kinase pathways, replication fork collapse, and mitochondrial-dependent apoptosis .

Selectivity Factors:

FactorRole in Selectivity
Tumor-Specific CE Expression Higher CE1/CE2 levels in tumors enhance localized activation .
TopoIIα Prevalence Overexpressed in rapidly dividing cancer cells .

Metabolic and Stability Considerations

While the primary reaction is enzymatic activation, this compound’s stability in plasma is critical for pharmacokinetics:

  • Plasma Stability : The prodrug remains inert in systemic circulation due to low CE activity in normal tissues .
  • pH Sensitivity : No significant degradation occurs at physiological pH, ensuring tumor-specific activation .

Comparative Reactivity with Etoposide Derivatives

This compound’s prodrug design contrasts with other etoposide analogs:

DerivativeActivation MechanismTumor Specificity
Etoposide Direct TopoII inhibitionLow
Etoposide Phosphate Phosphatase-mediated hydrolysisModerate
This compound CE-mediated carbonate ester cleavageHigh

Synthetic and Analytical Challenges

  • Synthesis : Incorporation of the CAP-7.1 group requires stereoselective carbonate ester formation .
  • Analytical Detection : LC-MS/MS is used to quantify both the prodrug and released etoposide in pharmacokinetic studies .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Etoposide toniribate (chemical formula: C36H42O17) is designed to release etoposide upon enzymatic cleavage by carboxylesterases, which are often upregulated in tumor cells. Etoposide primarily acts as a topoisomerase II inhibitor, leading to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately inducing apoptotic cell death in cancer cells .

Orphan Drug Designation

This compound has received orphan drug designation from the FDA for the treatment of relapsed/refractory biliary tract cancer. This designation was based on promising results from a phase II clinical trial that demonstrated its efficacy in patients with advanced disease .

Phase II Trial for Biliary Tract Cancer

  • Objective : To evaluate the efficacy and safety of this compound compared to best supportive care.
  • Design : Multicenter, open-label study involving 27 patients with unresectable biliary tract cancer.
  • Results :
    • Disease Control Rate (DCR): 55.6% in the this compound arm vs. 20.0% in the best supportive care arm.
    • Median Progression-Free Survival (PFS): 103 days vs. 39 days.
    • Overall Survival (OS): Estimated 1-year OS was 44% for the this compound group compared to 11.3% for best supportive care .

Safety Profile

The most common grade 3-4 adverse events reported included:

  • Neutropenia: 78.3%
  • Leukopenia: 65.2%
  • Thrombocytopenia: 56.5%
  • Anemia: 52.2%
    These findings indicate a significant incidence of hematological toxicity, necessitating careful monitoring during treatment .

Table 2: Summary of Clinical Trial Results

EndpointThis compoundBest Supportive Care
Disease Control Rate55.6%20.0%
Median PFS103 days39 days
Estimated 1-Year OS44%11.3%

Case Studies and Emerging Research

Recent studies have explored the potential applications of this compound beyond biliary tract cancer. For instance, its use is being investigated in other malignancies such as non-small cell lung cancer and small cell lung cancer . Additionally, there is ongoing research into its antibacterial properties, which could expand its therapeutic applications further .

Notable Case Study

A post-hoc analysis from the phase II trial indicated that patients who crossed over from best supportive care to this compound experienced improved disease control rates, suggesting that timely intervention with this drug may significantly benefit patients with advanced biliary tract cancer .

Propiedades

Número CAS

433304-61-1

Fórmula molecular

C36H42O17

Peso molecular

746.7 g/mol

Nombre IUPAC

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate

InChI

InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1

Clave InChI

FCWSQAKOPTZCOD-SQYSSJHTSA-N

SMILES

O=C(OC1=C(OC)C=C([C@H]2[C@]3([H])[C@@](COC3=O)([H])[C@H](O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO5)O4)OC5C)O)O)C6=C2C=C7OCOC7=C6)C=C1OC)OCC8OC(C)(C)OC8

SMILES isomérico

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O

SMILES canónico

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CAP-7.1;  CAP7.1;  CAP 7.1

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoposide toniribate
Reactant of Route 2
Etoposide toniribate
Reactant of Route 3
Etoposide toniribate
Reactant of Route 4
Etoposide toniribate
Reactant of Route 5
Etoposide toniribate
Reactant of Route 6
Etoposide toniribate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.